molecular formula C5H5N3O3S B13950302 2-hydrazinyl-4-oxo-4H-1,3-thiazine-6-carboxylic acid CAS No. 376616-17-0

2-hydrazinyl-4-oxo-4H-1,3-thiazine-6-carboxylic acid

Cat. No.: B13950302
CAS No.: 376616-17-0
M. Wt: 187.18 g/mol
InChI Key: KXSOYZSUZWOLNH-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-oxo-4H-1,3-thiazine-6-carboxylic acid is a heterocyclic compound featuring a six-membered thiazine ring with a hydrazinyl (-NH-NH2) substituent at position 2, a ketone group at position 4, and a carboxylic acid moiety at position 4. Its synthesis typically involves condensation reactions of hydrazine derivatives with oxo-carboxylic acid precursors, as seen in analogous compounds .

Properties

CAS No.

376616-17-0

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

2-hydrazinyl-4-oxo-1,3-thiazine-6-carboxylic acid

InChI

InChI=1S/C5H5N3O3S/c6-8-5-7-3(9)1-2(12-5)4(10)11/h1H,6H2,(H,10,11)(H,7,8,9)

InChI Key

KXSOYZSUZWOLNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=NC1=O)NN)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-hydrazinyl-4-oxo-4H-1,3-thiazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions . The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

2-Hydrazinyl-4-oxo-4H-1,3-thiazine-6-carboxy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazine Family

Methyl 2-amino-4-oxo-4H-1,3-thiazine-6-carboxylate
  • Structure: Differs by replacing the hydrazinyl group with an amino (-NH2) group and esterifying the carboxylic acid to a methyl ester.
  • Molecular Formula : C7H8N2O3S.
  • Key Properties : Predicted pKa ≈ 1.91, molar mass 202.23 g/mol .
  • The amino group may reduce nucleophilicity relative to hydrazinyl.
3-Benzyl-2-(benzylimino)tetrahydro-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester
  • Structure: Incorporates benzyl and benzylimino substituents, with a tetrahydro-thiazine ring.
  • Molecular Formula : C20H20N2O3S.
  • Key Properties : Molar mass 368.45 g/mol, density 1.23 g/cm³, boiling point 515.5°C .
  • Comparison : The bulky benzyl groups enhance steric hindrance, likely reducing reactivity but improving stability. The tetrahydro ring (saturated) may confer conformational rigidity absent in the unsaturated parent compound.
2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid
  • Structure: Replaces hydrazinyl with an imino (=NH) group.
  • Comparison: The imino group lacks the terminal -NH2, reducing hydrogen-bonding capacity and altering ligand-metal coordination properties .

Functional Group Analogues

[6-Iodo-4-oxo-3-(4-hydroxy-phenyl)-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetic acid hydrazide
  • Structure: Quinazolinone core with a hydrazide (-CONHNH2) group.
  • Key Properties : Yield 51%, mp 204–209°C, MS m/z 599 (M+) .
4-Hydrazino-6-methylpyrimidin-2-amine
  • Structure: Pyrimidine ring with hydrazino and methylamine groups.

Data Table: Key Comparative Properties

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Data
2-Hydrazinyl-4-oxo-4H-1,3-thiazine-6-carboxylic acid Hydrazinyl, oxo, carboxylic acid C5H5N3O3S 191.18 Not reported in evidence
Methyl 2-amino-4-oxo-4H-1,3-thiazine-6-carboxylate Amino, methyl ester C7H10N2O3S 202.23 pKa ≈ 1.91
3-Benzyl-2-(benzylimino)tetrahydro-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester Benzyl, benzylimino, methyl ester C20H20N2O3S 368.45 Density 1.23 g/cm³, bp 515.5°C
[6-Iodo-4-oxo-3-(4-hydroxy-phenyl)-...]hydrazide Quinazolinone, hydrazide, iodo C19H13Br2N5O4S2 599.36 mp 204–209°C, ¹H NMR δ 3.58 (s, CH2)

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